11-Pentafluorophenoxyundecyltrimethoxysilane
Overview
Description
Preparation Methods
The synthesis of 11-Pentafluorophenoxyundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-Pentafluorophenoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Pentafluorophenoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Pentafluorophenoxyundecyltrimethoxysilane involves its ability to form strong hydrophobic interactions and pi stacking interactions with other molecules. This allows it to effectively immobilize proteins and other biomolecules on surfaces. The compound’s trimethoxysilane groups can hydrolyze and condense to form siloxane bonds, which further enhance its binding properties .
Comparison with Similar Compounds
11-Pentafluorophenoxyundecyltrimethoxysilane can be compared with other similar compounds such as:
11-Pentafluorophenoxyundecyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, which may affect its reactivity and hydrolysis rate.
11-Azidoundecyltriethoxysilane: Contains an azido group, which can be used for click chemistry reactions.
11-Acetateundecyltrimethoxysilane: Contains an acetate group, which can provide different reactivity and applications.
The uniqueness of this compound lies in its combination of hydrophobic and pi stacking interactions, making it particularly effective for non-covalent immobilization of biomolecules .
Properties
IUPAC Name |
trimethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31F5O4Si/c1-26-30(27-2,28-3)14-12-10-8-6-4-5-7-9-11-13-29-20-18(24)16(22)15(21)17(23)19(20)25/h4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIXAGPRZGMNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31F5O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944721-47-5 | |
Record name | Trimethoxy(11-pentafluorophenoxyundecyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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